molecular formula C8H11BrN2O2 B3197723 4-Bromo-1-butyl-1H-pyrazole-3-carboxylic acid CAS No. 1006493-75-9

4-Bromo-1-butyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3197723
CAS No.: 1006493-75-9
M. Wt: 247.09 g/mol
InChI Key: XIZGYMHKXNHUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study of 4-Bromo-1-butyl-1H-pyrazole-3-carboxylic acid is underpinned by the broader significance of its core chemical framework, the pyrazole (B372694) scaffold. A comprehensive understanding of this specific molecule necessitates an appreciation of the chemical class to which it belongs and the rationale for its investigation.

Pyrazole, a five-membered heterocyclic diamine, and its derivatives are of paramount importance in the fields of organic synthesis and medicinal chemistry. The pyrazole ring is a versatile scaffold that can be readily functionalized, allowing for the creation of a diverse array of molecules with a wide range of chemical and physical properties. This structural versatility makes pyrazole derivatives valuable intermediates in the synthesis of more complex molecules, including agrochemicals, dyes, and polymers.

In medicinal chemistry, the pyrazole nucleus is considered a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceutical drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to biological targets such as enzymes and receptors. Consequently, pyrazole-containing compounds have been successfully developed as anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral agents. The continued exploration of novel pyrazole derivatives is a vibrant area of research aimed at the discovery of new and improved therapeutic agents.

The introduction of halogen atoms and carboxylic acid functional groups onto the pyrazole scaffold gives rise to a class of compounds with unique reactivity and potential applications. Halogenated pyrazole carboxylic acids are particularly valuable as research targets for several reasons. The presence of a halogen atom, such as bromine, provides a reactive handle for further chemical modifications through various cross-coupling reactions, enabling the synthesis of complex molecular architectures.

The carboxylic acid group, on the other hand, imparts acidic properties to the molecule and provides a site for the formation of amides, esters, and other derivatives. This functional group can also play a crucial role in the interaction of the molecule with biological targets. The combination of a halogen and a carboxylic acid on the pyrazole ring creates a bifunctional molecule that is a versatile building block in drug discovery and materials science.

The specific compound, this compound, has been singled out for comprehensive academic investigation due to a confluence of factors. The presence of the N-butyl group introduces a degree of lipophilicity to the molecule, which can influence its solubility and pharmacokinetic properties. The bromo substituent at the 4-position offers a site for synthetic elaboration, while the carboxylic acid at the 3-position provides a point for derivatization and potential biological interactions.

A thorough investigation of this molecule is warranted to fully characterize its physicochemical properties, explore its synthetic accessibility, and understand its chemical reactivity. Such a study would not only contribute to the fundamental knowledge of pyrazole chemistry but also potentially uncover new applications for this compound as a key intermediate in the development of novel materials or therapeutic agents. The systematic examination of this compound serves as a case study for understanding the structure-property relationships within this important class of halogenated pyrazole derivatives.

Chemical Identity and Physicochemical Properties

A complete understanding of a chemical compound begins with a clear definition of its identity and a thorough characterization of its physical and chemical properties. This section provides a detailed overview of this compound, including its nomenclature, molecular characteristics, and key physicochemical parameters.

PropertyValue
IUPAC Name This compound
CAS Number 1006493-75-9
Molecular Formula C₈H₁₁BrN₂O₂
Molecular Weight 247.09 g/mol
Boiling Point (Predicted) 365.4±27.0 °C
Density (Predicted) 1.59±0.1 g/cm³
pKa (Predicted) 2.71±0.10

Note: The boiling point, density, and pKa values are predicted and have not been experimentally verified.

Homologues and Analogues

To better understand the properties of this compound, it is useful to compare it with its homologues and analogues. This comparative analysis can provide insights into the effects of N-alkyl chain length on the physicochemical properties of these compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acidC₅H₅BrN₂O₂204.01211-213 smolecule.com
4-Bromo-1-ethyl-1H-pyrazole-3-carboxylic acidC₆H₇BrN₂O₂219.04Not available
4-Bromo-1-propyl-1H-pyrazole-3-carboxylic acidC₇H₉BrN₂O₂233.07Not available
This compound C₈H₁₁BrN₂O₂ 247.09 Not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-butylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-2-3-4-11-5-6(9)7(10-11)8(12)13/h5H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZGYMHKXNHUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 1 Butyl 1h Pyrazole 3 Carboxylic Acid

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Pattern Elucidation

Mass spectrometry is a critical technique for confirming the molecular weight and providing structural information through the analysis of fragmentation patterns. The molecular formula for 4-Bromo-1-butyl-1H-pyrazole-3-carboxylic acid is C₈H₁₁BrN₂O₂.

The high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ that confirms the compound's elemental composition. A key feature would be the isotopic pattern for bromine. Since bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion ([M]⁺ and [M+2]⁺).

Common fragmentation pathways would likely involve the loss of the butyl group (a loss of 57 Da) or cleavage of the carboxylic acid group (a loss of 45 Da for COOH).

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Notes
[M]⁺ 245.99/247.99 Molecular ion peak showing the characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).
[M-COOH]⁺ 201.02/203.02 Fragment corresponding to the loss of the carboxylic acid group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The spectrum of this compound is expected to display several characteristic absorption bands. nih.gov

A very prominent and broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. nih.gov A sharp and strong absorption peak between 1680-1710 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid.

Other significant peaks would include C-H stretching vibrations from the butyl group just below 3000 cm⁻¹, C=N and C=C stretching vibrations from the pyrazole (B372694) ring in the 1450-1600 cm⁻¹ region, and C-N stretching vibrations around 1300–1000 cm⁻¹. nih.gov The C-Br stretch is expected to appear in the fingerprint region, typically at lower wavenumbers (500-600 cm⁻¹).

Table 4: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid) 2500 - 3300 Strong, Broad
C-H Stretch (Aliphatic) 2850 - 2960 Medium-Strong
C=O Stretch (Carboxylic Acid) 1680 - 1710 Strong, Sharp
C=N, C=C Stretch (Pyrazole Ring) 1450 - 1600 Medium
C-N Stretch 1000 - 1300 Medium

X-ray Crystallography for Solid-State Structural Confirmation and Intermolecular Interactions

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. The determination of a crystal structure through X-ray crystallography is an empirical process that requires the growth of a suitable single crystal, which is subsequently analyzed using a diffractometer. Without such an experimental investigation, detailed information regarding the solid-state conformation and intermolecular interactions of this specific compound remains undetermined.

While crystallographic data for analogous pyrazole derivatives exist, direct extrapolation of their solid-state structures to this compound would be speculative. The substitution pattern on the pyrazole ring, particularly the presence and nature of different functional groups, significantly influences crystal packing and intermolecular interactions. For instance, studies on related compounds like 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid reveal complex hydrogen bonding and stacking interactions, but these are specific to its unique molecular structure and the presence of a nitro group, which is absent in the title compound.

Therefore, a definitive analysis of the crystal system, space group, unit cell dimensions, and the precise nature of intermolecular interactions for this compound is contingent upon future experimental crystallographic studies.

Computational and Theoretical Investigations of 4 Bromo 1 Butyl 1h Pyrazole 3 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock) for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic properties of chemical compounds. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in determining the most stable three-dimensional arrangement of atoms (geometry optimization) and the distribution of electrons within the molecule.

Density Functional Theory (DFT) has become a prevalent method due to its balance of accuracy and computational cost. The B3LYP hybrid functional, combined with basis sets like 6-311++G(d,p), is commonly used to optimize the molecular geometries, electronic characteristics, and molecular electrostatic potentials of pyrazole (B372694) derivatives. daneshyari.com For instance, in a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level were used to optimize the geometry, revealing a planar conformation stabilized by intramolecular interactions. nih.gov Such calculations for 4-Bromo-1-butyl-1H-pyrazole-3-carboxylic acid would similarly predict key geometrical parameters.

Hartree-Fock (HF) Theory , while often less accurate than DFT for electron correlation, provides a foundational ab initio approach for geometry optimization. ias.ac.innih.gov It serves as a starting point for more complex calculations and can yield reliable structural data, especially when combined with appropriate basis sets.

The optimization process for this compound would involve calculating the total energy for various atomic arrangements until the lowest energy conformation is found. This provides crucial data on bond lengths, bond angles, and dihedral angles. Based on studies of similar molecules like 1H-pyrazole-3-carboxylic acid, key bond lengths within the pyrazole ring can be predicted with reasonable accuracy. researchgate.net

Table 1: Predicted Geometrical Parameters for a Pyrazole Carboxylic Acid Moiety (Based on Analogous Compounds) Data is illustrative and based on calculations for structurally similar compounds like 1H-pyrazole-3-carboxylic acid.

ParameterPredicted Value (Å or °)Method Reference
N1–N2 Bond Length1.33 - 1.37 Å researchgate.netrdd.edu.iq
N2–C3 Bond Length~1.34 Å rdd.edu.iq
C3–C4 Bond Length~1.42 Å rdd.edu.iq
C4–C5 Bond Length~1.38 Å rdd.edu.iq
C5–N1 Bond Length~1.35 Å rdd.edu.iq
C3–C(OOH) Bond Length~1.48 Å-
N1–N2–C3 Angle~105° rdd.edu.iq
N2–C3–C4 Angle~111° rdd.edu.iq
C3–C4–C5 Angle~104° rdd.edu.iq

These calculations confirm the aromatic character and planarity of the pyrazole ring, which are defining features of its structure. rdd.edu.iq

Analysis of Tautomerism and Prototropic Equilibria in Pyrazole Carboxylic Acids

Pyrazole derivatives can exist in different tautomeric forms due to the migration of a proton, a phenomenon known as prototropic tautomerism. researchgate.net For pyrazoles with a substituent at the 3(or 5)-position, an equilibrium between the 3-substituted and 5-substituted tautomers can exist. However, in this compound, the nitrogen at position 1 (N1) is substituted with a butyl group, which prevents the typical annular tautomerism involving the pyrazole ring protons.

The primary site for prototropic equilibria in this molecule involves the carboxylic acid group. The proton of the carboxylic acid can potentially engage in intermolecular or intramolecular hydrogen bonding. More complex tautomerism, such as keto-enol forms, can be significant in related pyrazolone (B3327878) systems. kashanu.ac.irnih.gov DFT calculations are a key tool for evaluating the relative stabilities of different tautomers by computing their thermodynamic parameters, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). nih.gov Studies on substituted pyrazoles have shown that the relative stability of tautomers is highly dependent on the nature and position of the substituents. researchgate.net For example, theoretical investigations into 3(5)-substituted pyrazoles have quantified the high activation energies required for the interconversion of tautomers, highlighting the stability of individual forms. ias.ac.inias.ac.in

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (e.g., HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity and kinetic stability of molecules. researchgate.net The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govsemanticscholar.org Conversely, a small gap suggests the molecule is more reactive. researchgate.net

For pyrazole derivatives, DFT calculations are routinely used to compute the energies of these frontier orbitals. researchgate.netnih.gov In studies of new pyrazole-hydrazone derivatives, the HOMO was often found localized on one part of the molecule (e.g., a phenyl ring), while the LUMO was distributed on another (e.g., the pyrazole and hydrazone functions), indicating charge transfer possibilities within the molecule. nih.gov The HOMO-LUMO energy gap for pyrazole derivatives typically falls in a range that suggests high electronic stability. nih.gov

Table 2: Illustrative FMO Data for a Substituted Pyrazole (Based on Analogous Compounds) Values are representative and sourced from DFT studies on related pyrazole structures.

ParameterTypical Calculated Value (eV)Significance
EHOMO-6.0 to -7.0 eVElectron-donating ability
ELUMO-1.5 to -2.5 eVElectron-accepting ability
ΔE (HOMO-LUMO Gap)4.0 to 5.0 eVChemical reactivity and stability

Conformational Analysis of the Butyl Substituent and its Influence on Molecular Architecture

The N-butyl group attached to the pyrazole ring introduces conformational flexibility to the molecule. The rotation around the single bonds (N-C, C-C) of the butyl chain results in various conformers with different energies. Computational methods can be used to perform a conformational search to identify the most stable conformers (those with the lowest energy).

Computational Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., B3LYP functional), has proven effective for this purpose. researchgate.net Comparing calculated shifts with experimental data can help confirm the molecular structure. researchgate.netuomphysics.net Recent advances using machine learning have also produced highly accurate predictions for 1H chemical shifts in various solvents. nih.gov Discrepancies between calculated and experimental values can often be attributed to solvent effects and intermolecular interactions, which are challenging to model perfectly. mdpi.comgithub.io

Vibrational Frequencies (IR/Raman): DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. jocpr.com These calculations help in assigning specific vibrational modes (e.g., O-H stretch, C=O stretch, pyrazole ring deformations) to the experimentally observed spectral bands. nih.govuomphysics.netderpharmachemica.com Theoretical spectra for related pyrazole carboxylic acids show characteristic bands for the O-H stretch of the carboxylic acid (often broad due to hydrogen bonding), C-H stretches, and vibrations associated with the pyrazole ring. researchgate.netuomphysics.netfu-berlin.de

Table 3: Predicted vs. Experimental Vibrational Frequencies for a Pyrazole Carboxylic Acid Derivative Data based on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, illustrating the typical correlation between calculated and observed values. uomphysics.net

Vibrational ModeExperimental Frequency (cm-1)Calculated Frequency (cm-1)
O–H Stretch (dimer)34193632
C–H Stretch29782968–3100
C=O Stretch17121715
Pyrazole Ring Stretch15311542

The often-observed difference between calculated (for an isolated gas-phase molecule) and experimental (for a solid or solution sample) frequencies is due to intermolecular forces, particularly hydrogen bonding, which are present in the condensed phase. uomphysics.netresearchgate.net

Studies on Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. researchgate.net Pyrazole and pyrazoline derivatives are among the classes of compounds investigated for these properties. researchgate.netresearchgate.net

Computational methods, particularly DFT, are used to calculate key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A large hyperpolarizability value is indicative of a strong NLO response. researchgate.net These calculations help in understanding the structure-property relationships and in designing new molecules with enhanced NLO characteristics. For pyrazoline derivatives, it has been shown that the presence of donor-π-acceptor frameworks can lead to significant NLO activity. researchgate.net Theoretical studies on this compound could elucidate its potential as an NLO material by quantifying these essential parameters. frontiersin.org

Chemical Reactivity and Derivatization of 4 Bromo 1 Butyl 1h Pyrazole 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety (e.g., esterification, amidation, reduction)

The carboxylic acid group is a key site for derivatization, enabling the synthesis of esters, amides, and other related compounds through well-established protocols. These reactions typically proceed without affecting the pyrazole (B372694) ring or the bromine substituent.

Esterification: The carboxylic acid can be readily converted to its corresponding esters. Standard methods, such as Fischer-Speier esterification involving refluxing the acid in an alcohol with a catalytic amount of strong acid (e.g., H₂SO₄), are effective. researchgate.net Alternatively, for more sensitive substrates or to achieve higher yields, the acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. researchgate.netresearchgate.net This two-step procedure is often preferred for its milder conditions and broader substrate scope. dergipark.org.tr

Amidation: Similar to esterification, amidation can be achieved by converting the carboxylic acid to its acyl chloride and subsequently reacting it with a primary or secondary amine. dergipark.org.tr Direct coupling of the carboxylic acid with an amine using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provides another efficient route to amides under mild conditions.

Reduction: The carboxylic acid moiety can be reduced to a primary alcohol (4-bromo-1-butyl-1H-pyrazol-3-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, followed by an acidic workup. chemistrysteps.com The reduction is generally selective for the carboxylic acid, leaving the pyrazole ring and the C-Br bond intact under controlled conditions.

The table below summarizes common reactions at the carboxylic acid group.

Reaction TypeReagentsProduct
EsterificationR'OH, H⁺ (cat.) or SOCl₂ then R'OH4-Bromo-1-butyl-1H-pyrazole-3-carboxylate ester
AmidationSOCl₂, then R'₂NH or DCC/EDC, R'₂NHN-substituted-4-bromo-1-butyl-1H-pyrazole-3-carboxamide
ReductionLiAlH₄, then H₃O⁺(4-Bromo-1-butyl-1H-pyrazol-3-yl)methanol

Transformations at the Bromine Position (e.g., cross-coupling reactions, halogen-metal exchange)

The bromine atom at the C4 position of the pyrazole ring is a versatile handle for introducing carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions and halogen-metal exchange. mdpi.com

Cross-Coupling Reactions: This bromo-pyrazole is an excellent substrate for various palladium-catalyzed cross-coupling reactions. wikipedia.org

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or Cs₂CO₃) allows for the formation of a new C-C bond, introducing aryl, heteroaryl, or vinyl groups at the C4 position. nih.gov

Stille Coupling: This reaction involves coupling with organostannanes (R-SnBu₃) catalyzed by palladium complexes, offering another effective method for C-C bond formation. researchgate.net

Heck Coupling: Alkenes can be introduced at the C4 position via Heck coupling reactions.

Sonogashira Coupling: Terminal alkynes can be coupled at the bromine position using a palladium catalyst and a copper(I) co-catalyst, yielding 4-alkynyl-pyrazoles. mdpi.com

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the bromo-pyrazole with various amines in the presence of a palladium catalyst and a suitable ligand.

Halogen-Metal Exchange: The bromine atom can be exchanged for a metal, typically lithium or magnesium, to generate a nucleophilic pyrazole species. This is usually achieved by treating the compound with strong organometallic bases like n-butyllithium (n-BuLi) or Grignard reagents (e.g., i-PrMgCl) at low temperatures. mdpi.com The resulting organometallic intermediate can then be quenched with a variety of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a wide range of functional groups at the C4 position. nih.gov

Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring System

The electronic nature of the pyrazole ring, influenced by the two nitrogen atoms and the existing substituents, dictates its behavior in substitution reactions.

Electrophilic Substitution: The pyrazole ring is generally considered an electron-rich aromatic system. In unsubstituted pyrazoles, electrophilic aromatic substitution occurs preferentially at the C4 position, which has the highest electron density. quora.comrrbdavc.org Since this position is already occupied by a bromine atom in the target molecule, further electrophilic substitution on the ring is less common and would require harsh conditions. If it were to occur, it would likely be directed to the C5 position, though this is significantly deactivated by the adjacent nitrogen atom and the neighboring carboxylic acid group. researchgate.net

Nucleophilic Substitution: While electrophilic substitution is favored at C4, the C3 and C5 positions of the pyrazole ring are electron-deficient due to the influence of the electronegative nitrogen atoms and are thus more susceptible to nucleophilic attack. researchgate.net However, direct nucleophilic aromatic substitution (SNAr) on an unsubstituted pyrazole ring is rare and typically requires the presence of strong electron-withdrawing groups and a good leaving group. In the case of 4-Bromo-1-butyl-1H-pyrazole-3-carboxylic acid, the bromine at C4 is not typically displaced by nucleophiles under standard SNAr conditions. Nucleophilic substitution reactions involving this scaffold are more likely to proceed via the functional group transformations described in sections 5.1 and 5.2. nih.govosti.gov

Formation of Fused Heterocyclic Systems Utilizing the Pyrazole Core

The functional groups on this compound serve as strategic starting points for the construction of fused bicyclic and polycyclic heterocyclic systems. These reactions often involve the transformation of the carboxylic acid and/or the bromo substituent into other reactive groups, followed by cyclization or cyclocondensation reactions. mdpi.com

For instance, the carboxylic acid at C3 can be converted into an amide, which can then be part of a cyclization reaction with a neighboring group introduced at the C4 position (after displacing the bromine). A common strategy involves converting the C3-carboxylic acid and a substituent introduced at the C4 position into reactive partners for an intramolecular reaction.

Examples of fused systems that can be synthesized from pyrazole precursors include:

Pyrazolo[3,4-b]pyridines researchgate.net

Pyrazolo[3,4-d]pyrimidines nih.gov

Pyrazolo[3,4-d]pyridazines semanticscholar.org

Thieno[2,3-c]pyrazoles

The synthesis of these fused systems often begins with a precursor like a 5-aminopyrazole or a pyrazole-4-carbaldehyde. nih.govsemanticscholar.org this compound can be a precursor to these key intermediates through multi-step synthetic sequences, for example, by converting the carboxylic acid to a nitrile and the bromine to an amino group or vice-versa.

Role as a Synthetic Building Block for Complex Chemical Entities

The distinct and orthogonally reactive functional groups of this compound make it a highly valuable building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.

The synthetic utility can be summarized by the reactivity of its different components:

The Carboxylic Acid: Provides a site for linking the molecule to other fragments via ester or amide bonds, or it can be reduced to an alcohol for further derivatization.

The Bromine Atom: Acts as a key position for diversification through a wide range of cross-coupling reactions, allowing for the introduction of complex aryl, heteroaryl, alkyl, and alkynyl substituents.

The Pyrazole Core: Serves as a stable, aromatic scaffold that imparts specific steric and electronic properties to the final molecule. The pyrazole ring is a "privileged scaffold" found in numerous biologically active compounds.

The N-butyl Group: Modulates the lipophilicity and solubility of the molecule and its derivatives, which can be crucial for pharmacokinetic properties in drug discovery.

By strategically manipulating these functional groups, chemists can construct large libraries of diverse compounds from this single starting material, facilitating the exploration of structure-activity relationships in drug development programs.

Mechanistic Insights and Rational Design Principles for Pyrazole Based Scaffolds in Chemical Biology Research

General Considerations for Pyrazole-Mediated Molecular Interactions within Biological Systems

The pyrazole (B372694) scaffold is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structure that confers a unique set of physicochemical properties making it a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govmdpi.com Its utility in drug discovery stems from its metabolic stability and its capacity to engage in various non-covalent interactions within biological targets like enzymes and receptors. nih.gov

The two nitrogen atoms are key to its functionality. The N-1 nitrogen atom, similar to the nitrogen in pyrrole, can act as a hydrogen bond donor, while the N-2 nitrogen, akin to the one in pyridine, serves as a hydrogen bond acceptor. mdpi.comnih.gov This dual capability allows the pyrazole ring to form specific and strong hydrogen bonds with amino acid residues in a protein's binding pocket, such as with glutamic acid or the peptide backbone. nih.govmdpi.com For instance, in some enzyme inhibitors, the carbonyl group on an amide bond attached to the pyrazole core forms hydrogen bonds with residues like Glycine, enhancing the affinity of the molecule to its target. nih.gov

Beyond hydrogen bonding, the aromatic nature of the pyrazole ring enables it to participate in π-π stacking interactions with aromatic amino acid residues like tyrosine, tryptophan, and phenylalanine within the binding site. nih.gov These interactions are crucial for the proper orientation and stabilization of the ligand-receptor complex. nih.gov The pyrazole ring can also act as a bioisostere for an aryl group, which can improve properties like lipophilicity and solubility, facilitating better binding to the receptor pocket. nih.gov

In the context of enzyme inhibition, pyrazole derivatives often act as competitive inhibitors. nih.gov They are designed to bind to the enzyme's active site, competing with the natural substrate. For example, pyrazole-based inhibitors of lactate (B86563) dehydrogenase (LDH) have been shown to bind to key catalytic site residues such as Arginine, Histidine, and Aspartic acid. mdpi.com Molecular docking studies of pyrazole-based inhibitors for enzymes like N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) have confirmed their binding within the active site, elucidating the key interactions that drive their inhibitory activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Pyrazole Derivatives to Inform Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For pyrazole derivatives, extensive SAR studies have been conducted to optimize their potency, selectivity, and pharmacokinetic properties for various biological targets. mdpi.comnih.gov

The substitutions on the pyrazole ring at positions 1, 3, 4, and 5 have a major impact on their biological and chemical properties. mdpi.com For example, in the development of cannabinoid CB1 receptor antagonists, specific structural features were found to be essential for potent activity. acs.orgnih.gov A lead compound, SR141716A, established the importance of a para-substituted phenyl ring at the C5-position, a carboxamide group at the C3-position, and a 2,4-dichlorophenyl substituent at the N1-position of the pyrazole ring. acs.orgnih.gov Further modifications, such as introducing a p-iodophenyl group at the C5-position, led to the most potent compound in that series. acs.orgnih.gov

In a different study on aminopyrazole derivatives, it was found that the nature of the substituent on the pyrazole nucleus was critical for activity. mdpi.com Unsubstituted pyrazoles and N-methyl pyrazoles proved to be more active than their more sterically hindered counterparts. mdpi.com This suggests that bulky groups at certain positions can create unfavorable steric clashes within the binding site, reducing the compound's efficacy.

The following table summarizes key SAR findings for different classes of pyrazole derivatives:

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Pyrazole Derivatives

Target/ActivityPosition of ModificationFavorable SubstituentsUnfavorable SubstituentsReference
Cannabinoid CB1 Receptor AntagonismN12,4-dichlorophenyl- acs.orgnih.gov
C3Piperidinyl carboxamide- acs.orgnih.gov
C5p-Iodophenyl, p-chlorophenyl- acs.orgnih.gov
Meprin α InhibitionC3/C5Phenyl, CyclopentylMethyl, Benzyl nih.gov
Antiproliferative/Antioxidant ActivityN1Unsubstituted, MethylSterically hindered groups mdpi.com
Amide SubstituentAromatic groups- mdpi.com
Trypanosoma cruzi InhibitionN1 (via piperidine (B6355638) linker)Apolar moieties (Aryl, Benzyl)Polar moieties (Imidazole, Morpholine) frontiersin.org

These studies demonstrate that a systematic exploration of the chemical space around the pyrazole core is essential. By modifying substituents at different positions, researchers can fine-tune the molecule's interaction with its biological target, leading to the development of more potent and selective agents. nih.gov

Rational Design Strategies for Derivatives of 4-Bromo-1-butyl-1H-pyrazole-3-carboxylic acid as Probes for Biological Pathways

Rational design strategies leverage structural information from the target and ligand to create new molecules with desired properties. For a compound like this compound, these strategies can be employed to develop chemical probes for studying biological pathways. Such probes are valuable tools for target identification, validation, and imaging. acs.org

A key aspect of probe design is the introduction of functionalities that allow for detection or interaction with other molecules, without significantly disrupting the core binding interactions. The structure of this compound offers several points for modification:

The Butyl Group at N1: The n-butyl chain is a flexible, lipophilic moiety. Its terminus could be functionalized to attach reporter groups, such as fluorescent dyes (e.g., fluorescein, rhodamine) or affinity tags (e.g., biotin). This would allow for visualization of the probe's localization in cells or for pull-down experiments to identify its binding partners. SAR studies on related compounds have shown that this position can tolerate a variety of substituents, though polarity can influence activity. frontiersin.org

The Bromo Group at C4: The bromine atom is a versatile chemical handle. It can be replaced through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of new functional groups. mdpi.com This position is ideal for attaching photo-cross-linkers to covalently label target proteins or for installing bio-orthogonal handles for click chemistry applications.

The Carboxylic Acid at C3: This group is crucial for polar interactions, such as hydrogen bonding or salt bridges, with a biological target. While significant modification might abolish activity, it could be converted to an ester or an amide to subtly modulate properties or to link to other molecules, provided SAR data suggests this is tolerated. acs.org

Computational methods like molecular docking and quantitative structure-activity relationship (2D-QSAR) studies are integral to this rational design process. nih.govtandfonline.com By docking proposed derivatives into a hypothesized or known binding site, researchers can predict whether the modifications will be tolerated and how they might affect binding affinity. tandfonline.com QSAR models can predict the biological activity of novel designed compounds based on their physicochemical properties and structural descriptors. nih.gov For example, an iodinated pyrazole derivative was rationally designed as a SPECT (single photon emission computed tomography) ligand for in vivo imaging of cannabinoid receptors, highlighting a successful application of these principles. acs.orgnih.gov

Ligand Design Principles for Coordination Chemistry Applications

The structure of this compound is well-suited for applications in coordination chemistry, where it can act as a ligand to bind metal ions. The key features for this function are the pyrazole ring and the carboxylic acid group, which can act in concert to chelate a metal center.

The pyrazole heterocycle itself is considered a bidentate ligand, capable of coordinating through both its nitrogen atoms. mdpi.com However, in combination with the adjacent carboxylic acid group, the most common and stable coordination mode is bidentate binding involving one pyrazole nitrogen (the N2 atom) and one oxygen atom from the deprotonated carboxylate group. mdpi.comnih.gov This forms a stable five- or six-membered chelate ring with the metal ion, a highly favorable arrangement in coordination chemistry. This bidentate N,O-coordination is a well-established principle for acyl-pyrazolone ligands, which are structurally similar. nih.gov

The design of ligands based on the pyrazole-carboxylic acid scaffold for specific applications involves several considerations:

Metal Ion Selectivity: The "hardness" or "softness" of the donor atoms (nitrogen and oxygen) influences which metal ions will bind most strongly, according to Hard and Soft Acids and Bases (HSAB) theory. The N,O-donor set is versatile and can coordinate with a wide range of transition metals, lanthanides, and main group metals. nih.govacs.org

Nuclearity and Dimensionality: The substituents on the pyrazole ring can influence the final structure of the coordination complex. Bulky groups may favor the formation of simple mononuclear complexes, where one ligand binds to one metal ion. nih.gov Less sterically demanding substituents, or the presence of additional bridging functionalities, can lead to the self-assembly of more complex structures like dinuclear clusters or multi-dimensional coordination polymers. acs.orgunibo.it

Functionality: The properties of the resulting metal complex (e.g., catalytic activity, luminescence, magnetic properties) can be tuned by modifying the pyrazole ligand. acs.org For instance, the bromine atom at the C4 position could be used to attach other coordinating groups, creating a tridentate or tetradentate ligand capable of forming even more stable complexes or unique geometries.

The table below illustrates the potential coordination modes for pyrazole-carboxylate type ligands.

Table 2: Potential Coordination Modes of Pyrazole-Carboxylic Acid Ligands

Coordination ModeDescriptionDonor Atoms InvolvedResulting Structure
MonodentateThe ligand binds to the metal center through a single atom.Carboxylate Oxygen or Pyrazole NitrogenSimple complexes
Bidentate ChelatingThe ligand binds to a single metal center through two donor atoms.N (pyrazole) and O (carboxylate)Stable 5- or 6-membered rings
Bidentate BridgingThe ligand links two different metal centers.Carboxylate group bridges in a syn-syn or syn-anti fashionDinuclear complexes or polymers
TridentateThe ligand binds through three donor atoms (requires further modification).N, O, and an additional donor groupHighly stable complexes

These principles guide the synthesis of novel coordination compounds with tailored structures and properties for applications in areas such as catalysis, materials science, and bioinorganic chemistry. mdpi.comacs.org

Conclusion and Future Research Perspectives

Summary of Key Research Findings on 4-Bromo-1-butyl-1H-pyrazole-3-carboxylic acid

Direct and extensive research specifically targeting this compound is not widely documented in publicly available literature. However, valuable insights can be drawn from studies on analogous compounds, such as 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Research on this closely related molecule suggests that compounds in this class are of significant interest as building blocks in the development of novel pharmaceuticals. smolecule.com

General research on pyrazole (B372694) derivatives has highlighted their potential as anti-inflammatory, analgesic, anticonvulsant, and even anticancer agents. smolecule.com While these activities have not been specifically confirmed for the 1-butyl variant, the established biological profile of the 4-bromopyrazole-3-carboxylic acid core suggests that this compound is a promising candidate for further investigation in these therapeutic areas.

Table 1: Physicochemical Properties of Related Pyrazole Carboxylic Acids

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Bromo-1H-pyrazole-3-carboxylic acid13745-17-0C4H3BrN2O2190.98
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acidNot availableC5H5BrN2O2205.01

Unexplored Research Avenues and Methodological Challenges

The scarcity of dedicated research on this compound presents a landscape rich with unexplored avenues. A primary area for future investigation is the comprehensive evaluation of its biological activity profile.

Unexplored Research Avenues:

Pharmacological Screening: A systematic screening of this compound against a wide range of biological targets is warranted. This could uncover potential therapeutic applications in areas such as oncology, neurology, and infectious diseases, where other pyrazole derivatives have shown promise.

Structure-Activity Relationship (SAR) Studies: Investigating the impact of the n-butyl group at the 1-position compared to smaller alkyl groups (like methyl) or no substitution would provide crucial insights into the structure-activity relationship. This could guide the design of more potent and selective derivatives.

Agrochemical Potential: Pyrazole derivatives have also found applications in agriculture. guidechem.com The potential of this compound as a herbicide, fungicide, or insecticide remains an unexplored but potentially fruitful area of research.

Materials Science Applications: The unique electronic properties of the pyrazole ring suggest that this compound could be a precursor for novel organic materials with applications in electronics or as ligands in coordination chemistry.

Methodological Challenges:

Regioselective Synthesis: A significant challenge in pyrazole synthesis is controlling the regioselectivity of N-alkylation. The synthesis of 1-substituted pyrazoles can often lead to a mixture of N1 and N2 isomers, necessitating careful optimization of reaction conditions and potentially complex purification procedures. mdpi.comresearchgate.net

Functional Group Tolerance: Developing synthetic routes that are tolerant of the carboxylic acid and bromo functionalities is crucial. These groups can be sensitive to certain reaction conditions, which may limit the choice of synthetic methodologies.

Scalability: Transitioning from laboratory-scale synthesis to a scalable, cost-effective process for producing larger quantities of the compound for extensive testing and potential commercialization presents a common hurdle in chemical research.

Potential Advancements in Synthetic Strategies and Research Applications

Recent advancements in synthetic organic chemistry offer promising solutions to the methodological challenges and can pave the way for new research applications of this compound.

Advancements in Synthetic Strategies:

Catalyst-Free N-Alkylation: Recent developments in catalyst-free Michael addition reactions have shown high yields and excellent regioselectivity for the N1-alkylation of pyrazoles. acs.org Applying such methods to the synthesis of this compound could provide a more efficient and selective route to the desired isomer.

Transition-Metal-Catalyzed C-H Functionalization: Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, offer powerful tools for the direct modification of the pyrazole ring. researchgate.netrsc.org These techniques could be employed for the late-stage diversification of the this compound scaffold, allowing for the rapid generation of a library of derivatives for biological screening.

Decarboxylative Functionalization: The carboxylic acid group can be utilized as a synthetic handle for decarboxylative coupling reactions. rsc.orgacs.org This strategy allows for the introduction of various functional groups at the 3-position of the pyrazole ring, further expanding the chemical space that can be explored. Copper-catalyzed decarboxylation is one such method that has been explored for pyrazole carboxylic acids. rsc.org

Potential Research Applications Stemming from Advanced Synthesis:

Drug Discovery: By leveraging these advanced synthetic strategies, medicinal chemists can efficiently synthesize a wide array of derivatives of this compound. This would facilitate comprehensive SAR studies and the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic properties.

Chemical Biology Probes: The ability to introduce various functional groups through modern synthetic methods would enable the development of chemical probes based on the this compound scaffold. These probes could be used to study biological pathways and identify novel drug targets.

Smart Materials: The synthesis of polymers or coordination complexes incorporating the this compound unit could lead to the development of new materials with tailored electronic, optical, or sensory properties.

Q & A

Q. What are the common synthetic routes for 4-bromo-1-alkyl-1H-pyrazole-3-carboxylic acid derivatives, and how can they be adapted for the butyl-substituted variant?

The synthesis of brominated pyrazole carboxylic acids typically involves nucleophilic substitution or coupling reactions. For example, bromine can be introduced via bromination of a pyrazole precursor using reagents like N-bromosuccinimide (NBS) under radical conditions . For alkylation at the N1 position (e.g., butyl group), a base-mediated nucleophilic substitution (e.g., K₂CO₃ in DMF) is often employed to react 4-bromo-pyrazole-3-carboxylic acid with 1-bromobutane . Post-synthesis purification may involve recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients), as described for structurally similar compounds .

Q. How can the purity and structural integrity of 4-bromo-1-butyl-1H-pyrazole-3-carboxylic acid be validated experimentally?

Key methods include:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity (>95% target) .
  • NMR : The bromine substituent at C4 induces deshielding of adjacent protons (e.g., C5 proton at δ ~8.5–9.0 ppm in DMSO-d₆). The butyl group’s protons appear as distinct multiplets (δ ~0.8–1.6 ppm for CH₃ and CH₂ groups) .
  • Mass spectrometry (ESI-MS) : Look for [M+H]⁺ or [M−H]⁻ ions matching the molecular weight (C₈H₁₀BrN₂O₂: calc. 259.0) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during bromination of 1-butyl-1H-pyrazole-3-carboxylic acid?

Bromination of pyrazole derivatives often leads to competing C4 vs. C5 substitution. To favor C4 bromination:

  • Radical bromination : Use NBS with a radical initiator (e.g., AIBN) in CCl₄, which selectively targets the electron-rich C4 position .
  • Electrophilic substitution : Employ Br₂ in acetic acid under controlled temperatures (0–5°C) to minimize over-bromination .
    Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm regiochemistry via NOESY NMR (spatial proximity of Br to the butyl group) .

Q. How does the steric bulk of the butyl group influence the compound’s stability and reactivity in cross-coupling reactions?

The butyl group at N1 increases steric hindrance, which may:

  • Reduce reactivity in Suzuki-Miyaura couplings due to restricted access to the palladium catalyst. Mitigate this by using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) .
  • Enhance stability : The alkyl chain stabilizes the pyrazole core against thermal decomposition, as evidenced by thermal gravimetric analysis (TGA) data for similar N-alkylated pyrazoles .
    Optimize conditions by screening solvents (toluene > DMF) and bases (Cs₂CO₃ > K₃PO₄) .

Q. What computational methods support the design of derivatives for biological activity studies?

  • DFT calculations : Predict electronic effects of bromine and the butyl group on acidity (pKa of the carboxylic acid) and binding affinity. Gaussian or ORCA software with B3LYP/6-31G* basis sets are commonly used .
  • Molecular docking : Use AutoDock Vina to model interactions with targets like COX-2 or kinases, leveraging crystal structures of related pyrazole-carboxylic acids (e.g., PDB ID: 5KIR) .

Methodological Notes

  • Storage : Store at −20°C in airtight containers to prevent hydrolysis of the carboxylic acid group .
  • Handling : Use gloveboxes for moisture-sensitive reactions (e.g., couplings involving boronic acids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-butyl-1H-pyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-butyl-1H-pyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.